molecular formula C9H12FNO2S B13018986 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine

Cat. No.: B13018986
M. Wt: 217.26 g/mol
InChI Key: PQKGVWTWURLSAE-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine is an organic compound that features a fluorophenyl group and a methylsulfonyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and methylsulfonyl chloride.

    Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a reaction with methylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)ethanamine: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    2-(Methylsulfonyl)ethanamine: Lacks the fluorophenyl group, leading to different biological activity and applications.

Uniqueness

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine is unique due to the presence of both the fluorophenyl and methylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine, also known as a derivative of phenethylamine, has garnered interest in pharmacological research due to its potential biological activities. This compound's structure, characterized by a fluorinated aromatic ring and a methylsulfonyl group, suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₃FNO₂S. The presence of the fluorine atom may enhance the compound's lipophilicity and influence its receptor binding properties. The methylsulfonyl group is known to affect the compound's solubility and metabolic stability.

Research indicates that this compound may act as an agonist or antagonist at specific neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. This dual action can modulate neurotransmitter systems such as serotonin and dopamine pathways, which are critical in treating various neurological disorders.

Neurotransmitter Interaction

Studies have shown that compounds with similar structures can influence neurotransmitter release and reuptake. For instance, the fluorinated phenethylamines have been noted for their potential in modulating dopamine transporter (DAT) activity, which is significant in conditions like depression and addiction . The specific interactions of this compound with these receptors remain to be fully elucidated through further pharmacological studies.

Antiproliferative Effects

Preliminary data suggest that derivatives of this compound may exhibit antiproliferative effects against certain cancer cell lines. For example, similar fluorinated compounds have demonstrated significant cytotoxicity against various cancer cells, indicating a potential pathway for therapeutic applications .

Study 1: Interaction with Dopamine Receptors

A study focusing on the interaction of phenethylamine derivatives with dopamine receptors highlighted that modifications at the para position (like fluorination) could enhance receptor binding affinity. The study utilized radiolabeled assays to demonstrate that compounds with similar modifications resulted in increased dopaminergic activity .

Study 2: Anticancer Activity

In a comparative study on antiproliferative activities, several structurally related compounds were tested against human cancer cell lines. The results indicated that compounds with a methylsulfonyl group exhibited lower IC50 values (indicative of higher potency) compared to their non-modified counterparts. For instance, one compound showed an IC50 of 1.9 µg/mL against HCT-116 cells, suggesting a promising avenue for anticancer drug development .

Data Table: Biological Activities of Related Compounds

Compound NameStructureIC50 (µg/mL)Targeted Activity
This compoundC₉H₁₃FNO₂STBDPotential CNS activity
2-(4-Amino-3-methylphenyl)benzothiazoleC₁₁H₁₃N₃S5.0Antiproliferative (breast cancer)
3-Fluoromethyl-1,2,3,4-tetrahydroquinolineC₁₁H₁₂FNO2.5DAT inhibition

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-methylsulfonylethanamine

InChI

InChI=1S/C9H12FNO2S/c1-14(12,13)6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3

InChI Key

PQKGVWTWURLSAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(C1=CC(=CC=C1)F)N

Origin of Product

United States

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